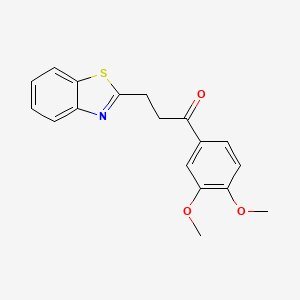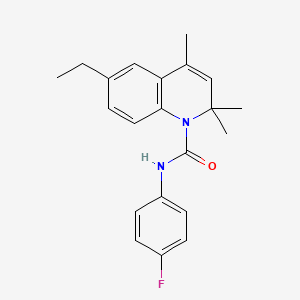![molecular formula C26H39N3O7S2 B11494459 N-[2-(2-{[4-(1-adamantylcarbonyl)piperazin-1-yl]sulfonyl}-4,5-dimethoxyphenyl)ethyl]methanesulfonamide](/img/structure/B11494459.png)
N-[2-(2-{[4-(1-adamantylcarbonyl)piperazin-1-yl]sulfonyl}-4,5-dimethoxyphenyl)ethyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-{[4-(ADAMANTANE-1-CARBONYL)PIPERAZIN-1-YL]SULFONYL}-4,5-DIMETHOXYPHENYL)ETHYL]METHANESULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an adamantane moiety, a piperazine ring, and a sulfonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-{[4-(ADAMANTANE-1-CARBONYL)PIPERAZIN-1-YL]SULFONYL}-4,5-DIMETHOXYPHENYL)ETHYL]METHANESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Adamantane-1-Carbonyl Piperazine Intermediate: This step involves the reaction of adamantane-1-carbonyl chloride with piperazine under controlled conditions to form the adamantane-1-carbonyl piperazine intermediate.
Introduction of the Sulfonyl Group: The intermediate is then reacted with a sulfonylating agent, such as methanesulfonyl chloride, to introduce the sulfonyl group.
Coupling with 4,5-Dimethoxyphenyl Ethylamine: The final step involves coupling the sulfonylated intermediate with 4,5-dimethoxyphenyl ethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-{[4-(ADAMANTANE-1-CARBONYL)PIPERAZIN-1-YL]SULFONYL}-4,5-DIMETHOXYPHENYL)ETHYL]METHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(2-{[4-(ADAMANTANE-1-CARBONYL)PIPERAZIN-1-YL]SULFONYL}-4,5-DIMETHOXYPHENYL)ETHYL]METHANESULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving protein misfolding and aggregation.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-{[4-(ADAMANTANE-1-CARBONYL)PIPERAZIN-1-YL]SULFONYL}-4,5-DIMETHOXYPHENYL)ETHYL]METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with hydrophobic regions of proteins, potentially stabilizing their structure. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[4-(adamantane-1-carbonyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide
- N-[2-[4-(adamantane-1-carbonyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide
Uniqueness
N-[2-(2-{[4-(ADAMANTANE-1-CARBONYL)PIPERAZIN-1-YL]SULFONYL}-4,5-DIMETHOXYPHENYL)ETHYL]METHANESULFONAMIDE is unique due to its combination of an adamantane moiety, a piperazine ring, and a sulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C26H39N3O7S2 |
|---|---|
Molecular Weight |
569.7 g/mol |
IUPAC Name |
N-[2-[2-[4-(adamantane-1-carbonyl)piperazin-1-yl]sulfonyl-4,5-dimethoxyphenyl]ethyl]methanesulfonamide |
InChI |
InChI=1S/C26H39N3O7S2/c1-35-22-13-21(4-5-27-37(3,31)32)24(14-23(22)36-2)38(33,34)29-8-6-28(7-9-29)25(30)26-15-18-10-19(16-26)12-20(11-18)17-26/h13-14,18-20,27H,4-12,15-17H2,1-3H3 |
InChI Key |
BICYNVLNTQRAFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCNS(=O)(=O)C)S(=O)(=O)N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-({[1-ethyl-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11494387.png)

![2-[3-(4-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11494396.png)
![4-chloro-2-phenyl-5-(4-{[2-(trifluoromethyl)phenyl]carbonyl}piperazin-1-yl)pyridazin-3(2H)-one](/img/structure/B11494399.png)
![2-[(8,8-dimethyl-5-phenyl-7,10-dihydro-8H-pyrano[3,4-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B11494402.png)
![11-(2-fluorophenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11494409.png)
![N'-4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-ylisonicotinohydrazide](/img/structure/B11494419.png)
![1-(Azepan-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11494424.png)
![2H-Naphtho[2,3-b]pyran-2,5,10-trione, 3,4-dihydro-4-[4-(2-propenyloxy)phenyl]-](/img/structure/B11494438.png)
![8-(2-Methylbutan-2-yl)-4-[4-(trifluoromethoxy)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11494442.png)
![2-{[4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B11494448.png)
![3,5-bis(4-ethoxyphenyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11494452.png)
![4-[5-(Ethylsulfanyl)-2-methylfuran-3-yl]-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11494457.png)
